molecular formula C19H18O3 B239981 3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid

3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid

Cat. No. B239981
M. Wt: 294.3 g/mol
InChI Key: FNJYHUMCHFPHNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid, also known as OTNP, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, and inhibition of their activity may lead to a reduction in inflammation.
Biochemical and Physiological Effects
3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as antitumor activity. It has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.

Advantages and Limitations for Lab Experiments

One advantage of using 3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid in lab experiments is that it is relatively easy to synthesize and purify. It is also stable under a wide range of conditions, which makes it a useful tool for studying the effects of various compounds on biological systems. However, one limitation of using 3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.

Future Directions

There are a number of future directions for research on 3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another area of interest is its potential use as a chiral auxiliary in organic synthesis. Additionally, further research is needed to fully understand the mechanism of action of 3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid and its effects on biological systems.

Synthesis Methods

3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid can be synthesized through a multistep process that involves the condensation of 1,2,3,4-tetrahydronaphthalene-1-carboxylic acid with phenylacetic acid, followed by oxidation and decarboxylation. The resulting compound is a white crystalline powder that is soluble in organic solvents such as ethanol and chloroform.

Scientific Research Applications

3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid has been the subject of extensive research due to its potential applications in various fields. It has been studied for its potential use as a chiral auxiliary in organic synthesis, as well as its potential as a therapeutic agent for the treatment of various diseases.

properties

Product Name

3-(1-Oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-3-phenylpropanoic acid

Molecular Formula

C19H18O3

Molecular Weight

294.3 g/mol

IUPAC Name

3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)-3-phenylpropanoic acid

InChI

InChI=1S/C19H18O3/c20-18(21)12-17(13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)19(16)22/h1-9,16-17H,10-12H2,(H,20,21)

InChI Key

FNJYHUMCHFPHNB-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2C(=O)C1C(CC(=O)O)C3=CC=CC=C3

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C(CC(=O)O)C3=CC=CC=C3

Origin of Product

United States

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